N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimidinone core substituted with a sulfonyl group, a thioether linkage, and a brominated arylacetamide moiety. The compound’s dihydropyrimidinone scaffold is analogous to bioactive molecules reported in kinase inhibition and antimicrobial studies .
Properties
Molecular Formula |
C20H18BrN3O4S2 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-2-13-6-8-16(9-7-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-5-3-4-14(21)10-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
IQWBJFHRUDHCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Oxo-1,6-Dihydropyrimidine-2-Thiol
The pyrimidine core is typically synthesized via a Biginelli-like cyclocondensation:
-
Reactants : Ethyl acetoacetate (1.0 eq), thiourea (1.2 eq), and an aldehyde derivative (1.0 eq) in acidic ethanol.
-
Conditions : Reflux at 80°C for 8–12 hours.
Example :
Sulfonylation at Position 5
Introducing the 4-ethylphenyl sulfonyl group involves electrophilic aromatic substitution:
-
Reactants : Pyrimidine-2-thiol (1.0 eq), 4-ethylbenzenesulfonyl chloride (1.5 eq).
-
Workup : Precipitation in ice-water, filtration, and chromatography (SiO₂, EtOAc/hexane).
Mechanistic Insight :
The sulfonyl chloride reacts with the deprotonated pyrimidine at position 5, driven by the electron-withdrawing carbonyl group.
Thioacetamide Side Chain Coupling
The N-(3-bromophenyl)thioacetamide moiety is introduced via nucleophilic substitution:
-
Reactants : Sulfonylated pyrimidine (1.0 eq), 2-bromo-N-(3-bromophenyl)acetamide (1.2 eq).
Critical Parameters :
-
Excess base ensures deprotonation of the thiol group.
-
Strict temperature control prevents desulfonation.
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies show DMF outperforms THF or DCM due to superior solubility of intermediates. Catalytic KI (10 mol%) enhances sulfonylation efficiency by 15–20%.
Temperature and Time Trade-offs
| Step | Optimal Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 80 | 10 | 72 |
| Sulfonylation | 25 | 6 | 68 |
| Thioacetamide coupling | 60 | 4 | 62 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC (C18, 70:30 MeOH/H₂O): Rt = 6.78 min, purity >98%.
Comparative Analysis with Analogous Compounds
The sulfonylation and thioetherification steps align with methods for structurally related pyrimidines, such as 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide. Key differences include:
-
Electrophilic reactivity : 4-ethylbenzenesulfonyl chloride exhibits higher reactivity than 4-bromo derivatives due to reduced steric hindrance.
-
Coupling efficiency : N-(3-bromophenyl) substituents yield 5–10% lower than methoxyphenyl analogs due to electronic deactivation.
Challenges and Alternative Approaches
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the replication of viruses or the proliferation of cancer cells by targeting key proteins involved in these pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidinone Derivatives
The dihydropyrimidinone ring is a common pharmacophore. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Effects on Solubility : The 4-ethylphenylsulfonyl group in the target compound likely enhances lipophilicity compared to the methyl-substituted analog in , which has a lower molecular weight (353.99 vs. 505.4 g/mol) and higher melting point (>259°C).
- Bromophenyl vs. Fluorophenyl : Bromine’s bulkiness (target compound) may hinder membrane permeability relative to fluorine’s smaller size in , though bromine’s electronegativity could improve target binding .
- Thioether Linkage : The thioacetamide bridge in the target compound and contrasts with methylsulfonamide in , suggesting divergent electronic and steric interactions with biological targets.
Biological Activity
N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromophenyl group, which enhances its interaction with biological targets.
- A sulfonamide moiety, known for its broad-spectrum antimicrobial properties.
- A dihydropyrimidine core that contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, studies have demonstrated that sulfonamide derivatives can inhibit dihydropteroate synthase (DHPS), leading to impaired folate biosynthesis in bacteria, which is critical for their growth and survival .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| M6 | Klebsiella pneumoniae | 375 µg/mL | 1500 µg/mL |
| M19 | Pseudomonas aeruginosa | 375 µg/mL | 1500 µg/mL |
| M20 | Staphylococcus aureus | 750 µg/mL | 3000 µg/mL |
| M25 | Escherichia coli | 500 µg/mL | 2000 µg/mL |
These findings suggest that the compound may possess similar antimicrobial properties due to its structural components.
Anticancer Activity
The potential anticancer effects of compounds containing the dihydropyrimidine scaffold have been explored in various studies. For example, some derivatives have shown significant cytotoxicity against cancer cell lines, with IC50 values indicating their effectiveness compared to standard chemotherapy agents .
Table 2: Anticancer Activity of Dihydropyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 4.36 |
| Compound B | MCF7 (Breast) | 18.76 |
| Compound C | HeLa (Cervical) | 12.50 |
The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .
Case Studies
- Antimicrobial Evaluation : A recent study synthesized a series of sulfonamide derivatives and tested their efficacy against resistant strains. The results indicated that certain derivatives exhibited bactericidal activity at concentrations lower than traditionally used antibiotics, suggesting a promising avenue for developing new treatments against resistant bacterial infections .
- Anticancer Research : In vitro studies on related compounds showed that they could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Q & A
Basic Question
| Property | Value/Description | Reference |
|---|---|---|
| Solubility | Soluble in DMSO, DMF; insoluble in water | |
| Stability | Degrades in strong acids/bases (pH <3 or >10); store at –20°C in inert atmosphere | |
| Melting point | >250°C (decomposition observed) |
What biological targets or mechanisms are hypothesized for this compound?
Basic Question
Preliminary studies suggest interactions with:
- Enzymes : Inhibition of kinases (e.g., EGFR) via sulfonyl group binding to ATP pockets .
- Receptors : Modulation of GPCRs due to bromophenyl hydrophobicity and thioether flexibility .
Further target validation requires kinase assays and crystallography .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Advanced Question
- Substituent variation : Replace the 4-ethylphenylsulfonyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess potency changes .
- Thioether replacement : Test oxygen/selenium analogs for improved metabolic stability .
- Methodology : Use parallel synthesis with a 96-well plate format for high-throughput screening .
How can contradictions in biological activity data across studies be resolved?
Advanced Question
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate by:
- Standardizing assays : Use isogenic cell lines and validated kinase inhibitors as controls .
- Repurification : Re-crystallize the compound using DCM/hexane (1:3) to ensure >98% purity .
- Meta-analysis : Compare IC₅₀ values across studies with similar protocols (e.g., ATP concentration in kinase assays) .
What computational strategies are suitable for predicting target interactions?
Advanced Question
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) to model sulfonyl group interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Pharmacophore modeling : Align with known kinase inhibitors to identify critical hydrogen-bond acceptors .
How does pH and temperature affect the compound’s stability in long-term assays?
Advanced Question
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 7.4 (PBS) | Stable for 72h at 37°C; <5% degradation | |
| pH 2.0 (gastric) | Rapid degradation (<24h); forms bromophenol byproducts | |
| 60°C (dry) | Decomposes after 48h; store at –20°C |
How can analytical methods be validated for quantifying this compound in biological matrices?
Advanced Question
- LC-MS/MS : Use a C18 column (2.6 µm, 50 mm) with 0.1% formic acid in water/acetonitrile (gradient elution). Validate for:
- Linearity : R² >0.99 over 1–1000 ng/mL .
- Recovery : >85% in plasma via protein precipitation with acetonitrile .
- LOQ : 0.5 ng/mL with signal-to-noise ratio >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
